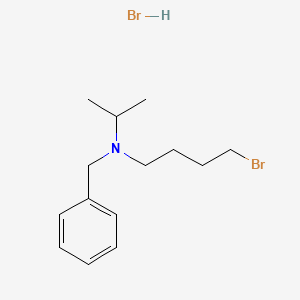

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Übersicht

Beschreibung

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with the following properties:

- IUPAC Name : N-benzyl-4-bromo-N-isopropyl-1-butanamine hydrobromide.

- Molecular Formula : C14H22BrN·HBr.

- Molecular Weight : 365.15 g/mol.

- Physical Form : Powder.

Synthesis Analysis

The synthesis of this compound involves the reaction between 4-bromobutylamine and benzyl bromide . The nucleophilic substitution of the bromine atom in benzyl bromide by the amino group in 4-bromobutylamine leads to the formation of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

Molecular Structure Analysis

The molecular structure consists of a benzyl group (C6H5CH2-) attached to a 4-bromobutyl group (C4H8Br-) and an isopropylamine group (C3H9N). The hydrobromide salt provides stability and solubility.

Chemical Reactions Analysis

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide can participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.

- Reductive Amination : The amine group can react with aldehydes or ketones to form secondary amines.

Physical And Chemical Properties Analysis

- Solubility : Soluble in water due to the hydrobromide salt.

- Melting Point : Varies based on purity.

- Color : Typically white or off-white.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is utilized in the synthesis of complex organic molecules due to its functionality and reactivity. For instance, in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, the compound undergoes cyclization reactions when treated with ω-bromoacetophenones, leading to the formation of 1-aroylmethyl-substituted derivatives. These derivatives further undergo cyclization to produce 2-aryl-1-(4-bromobutyl)imidazo[1,2-a]benzimidazole hydrobromides, showcasing its role in the construction of benzimidazole frameworks (Kuzʼmenko, Divaeva, & Morkovnik, 2020).

Functionalization of Polymers

The compound also finds applications in the functional modification of materials, such as the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification introduces amine functionalities into the polymers, significantly enhancing their properties, such as swelling behavior and thermal stability. Such modified polymers show potential in medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).

Antimicrobial Applications

Additionally, benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide derivatives have been explored for their antimicrobial properties. The synthesis of substituted bis-benzothiazole derivatives using this compound has shown promising results against both gram-positive and gram-negative microorganisms, indicating its potential in the development of new antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013).

Safety And Hazards

- Toxicity : Handle with care; it may cause skin and eye irritation.

- Storage : Store at room temperature.

- MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Zukünftige Richtungen

Research avenues for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide include:

- Application Studies : Investigate its potential applications in drug synthesis or material science.

- Structural Modifications : Explore derivatives with improved properties.

Remember that this analysis is based on available information, and further research may reveal additional insights. 🧪🔬

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJZOOYBKCEACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCBr)CC1=CC=CC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)

![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)

![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)